Methyl 2-hydroxycyclopentanecarboxylate

Hydrolysis Kinetics Intramolecular Catalysis Ester Lability

Methyl 2-hydroxycyclopentanecarboxylate (CAS 90085-05-5), also referred to as methyl 2-hydroxycyclopentane-1-carboxylate, is a cyclic β-hydroxy ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. The compound exists as a racemic mixture of cis- and trans-diastereomers unless otherwise specified, and its stereochemistry is a critical determinant of both its physicochemical behavior and its utility as a chiral building block.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 90085-05-5
Cat. No. B3043680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxycyclopentanecarboxylate
CAS90085-05-5
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC1O
InChIInChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3
InChIKeyXMPIOOIEGQJDKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Hydroxycyclopentanecarboxylate (CAS 90085-05-5): Baseline Identity, Stereochemical Configuration, and Physicochemical Profile for Procurement Evaluation


Methyl 2-hydroxycyclopentanecarboxylate (CAS 90085-05-5), also referred to as methyl 2-hydroxycyclopentane-1-carboxylate, is a cyclic β-hydroxy ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol [1]. The compound exists as a racemic mixture of cis- and trans-diastereomers unless otherwise specified, and its stereochemistry is a critical determinant of both its physicochemical behavior and its utility as a chiral building block [2]. Predicted physicochemical parameters include a boiling point of 212.1±33.0 °C, a density of 1.169±0.06 g/cm³, and a calculated LogP of 0.9 [3]. The compound is typically supplied as a liquid with a purity of ≥95–98% .

Why Generic Substitution of Methyl 2-Hydroxycyclopentanecarboxylate with Unsubstituted or Positional Isomer Analogs Fails in Specialized Applications


Substituting methyl 2-hydroxycyclopentanecarboxylate with unsubstituted cyclopentanecarboxylate esters or with positional isomers (e.g., 1-hydroxy or 3-hydroxy variants) is not functionally equivalent due to profound differences in hydrolytic lability, stereoelectronic control, and enzymatic recognition. The β-hydroxy group in the 2-position enables intramolecular hydrogen bonding that significantly alters the ester's hydrolytic stability and reaction kinetics relative to analogs lacking this feature [1][2]. Furthermore, the specific stereochemistry of the cis- and trans-diastereomers directly impacts both chemical reactivity—such as tosylation efficiency [3]—and biological recognition by enzymes, with enantioselectivity values (E) exceeding 200 observed in lipase-catalyzed resolutions [4]. Consequently, the compound's utility in asymmetric synthesis and as a chiral building block cannot be replicated by structurally similar but stereoelectronically distinct alternatives.

Methyl 2-Hydroxycyclopentanecarboxylate (CAS 90085-05-5): Quantitative Evidence of Differentiation Relative to Unsubstituted, Positional, and Stereochemical Analogs


Enhanced Hydrolytic Lability of Ethyl cis-2-Hydroxycyclopentanecarboxylate Relative to Unsubstituted Ethyl Cyclopentanecarboxylate

The ethyl ester analog of methyl 2-hydroxycyclopentanecarboxylate, ethyl cis-2-hydroxycyclopentanecarboxylate, exhibits hydrolysis rates that are 1.8- to 11-fold faster than those of ethyl cyclopentanecarboxylate under identical alkaline conditions [1]. This rate enhancement is attributed to intramolecular hydrogen bonding and potential nucleophilic participation by the β-hydroxyl group, a feature absent in the unsubstituted comparator. The magnitude of rate acceleration is solvent-dependent, increasing as the mole fraction of dioxane in aqueous dioxane decreases from 0.329 to 0. The trans-diastereomer reacts at rates comparable to or faster than the cis-ester, indicating that intramolecular hydrogen bonding is not the sole factor governing the observed acceleration.

Hydrolysis Kinetics Intramolecular Catalysis Ester Lability

Exceptional Enzymatic Enantioselectivity (E > 200) in Lipase-Catalyzed Kinetic Resolution of Ethyl cis-2-Hydroxycyclopentanecarboxylate

During asymmetric O-acylation of ethyl cis-(±)-2-hydroxycyclopentane-1-carboxylate catalyzed by Candida antarctica lipase B (CAL-B) using vinyl acetate as acyl donor in tert-butyl methyl ether at 30 °C, an enantioselectivity factor E > 200 was achieved [1]. This exceptional stereodiscrimination is accompanied by a competing hydrolysis side-reaction of the ester function, which can be suppressed by using higher excesses of acyl donor. Under optimized conditions, the enzymatic resolution yields enantiomerically enriched cis-2-hydroxycyclopentane-1-carboxylic acid with 90% ee [1]. The same enzyme system applied to the structurally related ethyl (±)-5-hydroxycyclopent-1-enecarboxylate produced only 47% ee, demonstrating that the 2-hydroxycyclopentane scaffold is uniquely privileged for highly enantioselective transformations [1].

Enzymatic Resolution Enantioselectivity Lipase Catalysis

Stereochemistry-Dependent Tosylation Reactivity of Methyl 2-Hydroxycyclopentanecarboxylate Diastereomers Versus Dihydroxy Analogs

Methyl cis- and trans-2-hydroxycyclopentanecarboxylates undergo tosylation with normal molar ratios of tosyl chloride reagent, whereas the corresponding c-2,t-3- and t-2,c-3-dihydroxycyclopentane-r-1-carboxylates require a large excess of reagent to achieve satisfactory ditosylation [1]. Under identical reaction conditions (tosyl chloride-pyridine at 5 °C overnight), the monohydroxy esters react efficiently and completely, while the dihydroxy analogs produce mixtures of mono- and di-tosylated products when stoichiometric reagent is used [1]. This differential reactivity is attributed to steric and electronic effects arising from the presence of a second hydroxyl group, which impedes the approach of the bulky tosyl chloride electrophile. The facile tosylation of both cis- and trans-2-hydroxy esters, in contrast to the sluggish reactivity of dihydroxy congeners, makes the monohydroxy scaffold the preferred intermediate when selective hydroxyl protection is required prior to further synthetic elaboration.

Tosylation Diastereomer Reactivity Hydroxyl Protection

Physicochemical Differentiation of Methyl 2-Hydroxycyclopentanecarboxylate from Ethyl Ester and Positional Isomer Analogs

Methyl 2-hydroxycyclopentanecarboxylate (MW 144.17, LogP 0.9, predicted bp 212.1±33.0 °C) exhibits distinct physicochemical properties compared to its closest analogs. The ethyl ester homolog (ethyl 2-hydroxycyclopentanecarboxylate) possesses a higher molecular weight (158.19) and higher predicted LogP (~1.4), resulting in lower aqueous solubility and altered chromatographic retention [1]. Positional isomer methyl 1-hydroxycyclopentanecarboxylate (CAS 6948-25-0) differs in hydrogen-bonding capacity and steric accessibility of the hydroxyl group, affecting its nucleophilicity and suitability as an intermediate. Methyl 3-hydroxycyclopentanecarboxylate isomers (e.g., CAS 79598-73-5, 174292-59-2) position the hydroxyl group at the C3 carbon, altering the distance between hydroxyl and ester functionalities and thereby modifying intramolecular hydrogen-bonding geometry relative to the β-hydroxy arrangement [2].

LogP Boiling Point Solubility

Continuous Flow Synthesis Yields Superior Throughput and Cost Efficiency for Methyl 2-Hydroxycyclopentanecarboxylate Production

Industrial adoption of continuous flow chemistry for the production of methyl 2-hydroxycyclopentanecarboxylate (CAS 90085-05-5) has resulted in significant increases in yield and reductions in production costs compared to traditional batch manufacturing methods [1]. While specific yield improvement figures and cost reduction percentages are not disclosed in the public domain, the transition to continuous flow represents a validated manufacturing optimization for this specific compound. This process intensification approach offers enhanced heat and mass transfer, improved safety profiles for exothermic reactions, and consistent product quality—attributes that directly benefit procurement stakeholders evaluating long-term supply reliability and cost predictability.

Continuous Flow Process Intensification Manufacturing Scalability

Procurement-Guiding Application Scenarios for Methyl 2-Hydroxycyclopentanecarboxylate (CAS 90085-05-5) Based on Validated Differentiation Evidence


Synthesis of Enantiomerically Pure Terpenoid Building Blocks via Enzymatic Resolution

Ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate (the ethyl analog, >99% ee), prepared via lipase-catalyzed enantioselective hydrolysis, serves as a key synthetic precursor for polycyclic terpenoids such as erinacin A and dolatriol [1]. The exceptional enantioselectivity (E > 200) demonstrated for the 2-hydroxycyclopentane scaffold enables the production of chiral intermediates with optical purity exceeding 99% ee, a requirement for pharmaceutical development of stereochemically complex natural product derivatives [2]. Procurement of racemic methyl 2-hydroxycyclopentanecarboxylate as a starting material for subsequent enzymatic resolution or asymmetric hydrogenation provides access to both enantiomeric series for medicinal chemistry exploration.

Selective Protection-Deprotection Sequences in Multistep Syntheses Requiring Orthogonal Ester Lability

The 1.8- to 11-fold enhanced hydrolytic lability of the 2-hydroxycyclopentanecarboxylate ester relative to unsubstituted cyclopentanecarboxylate esters [1] enables selective deprotection strategies in complex molecular architectures. This rate acceleration, attributed to intramolecular hydrogen bonding and potential anchimeric assistance, allows chemoselective hydrolysis of the β-hydroxy ester in the presence of other ester functionalities that lack neighboring group participation. The facile tosylation of the hydroxyl group with stoichiometric reagent (in contrast to dihydroxy analogs requiring large excess) [2] further supports orthogonal protection strategies where the hydroxyl is protected while the ester remains intact for downstream transformations.

Chiral Auxiliary and Ligand Precursor Development for Asymmetric Catalysis

The β-hydroxy ester framework of methyl 2-hydroxycyclopentanecarboxylate provides a rigid cyclopentane scaffold suitable for elaboration into chiral ligands and auxiliaries. The hydroxyl group can coordinate transition metals (e.g., Ru or Pd), while the ester functionality offers a handle for further derivatization into phosphine, amine, or amide ligands [1][2]. The commercial availability of enantiomerically pure forms (e.g., (1S,2R)- and (1R,2S)-configurations) enables the synthesis of ligand libraries with defined stereochemistry. Patents disclose the use of optically active 2-hydroxycycloalkanecarboxylic acid esters in asymmetric hydrogenation and related catalytic processes, underscoring the industrial relevance of this scaffold in enantioselective synthesis [3].

Pharmaceutical Intermediate for Kinase Inhibitors and Heterocyclic Drug Candidates

Methyl 2-hydroxycyclopentanecarboxylate and its derivatives appear in patent literature as intermediates for the synthesis of pyrrolopyrimidine compounds with Janus kinase (JAK) inhibitory activity [1]. The cyclopentane ring serves as a conformationally constrained scaffold that can orient pharmacophoric groups in three-dimensional space, enhancing target selectivity and potency. The ester and hydroxyl functionalities enable modular diversification into amides, ethers, and heterocyclic systems. For procurement teams supporting medicinal chemistry programs, this compound represents a versatile entry point into cyclopentane-containing drug candidates with validated kinase-targeting applications.

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